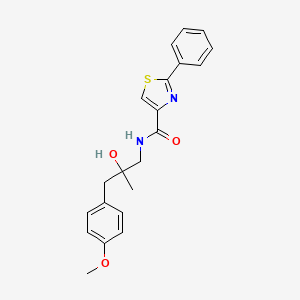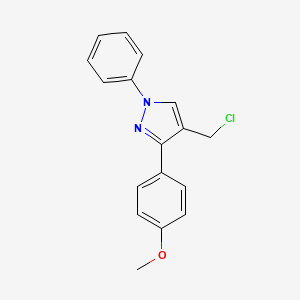![molecular formula C16H12ClN3O B2431421 4-[(2-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 338975-60-3](/img/structure/B2431421.png)
4-[(2-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one, more commonly known as CM-PP, is a synthetic pyrazolone derivative that has been used in a variety of scientific research applications. It is a small organic molecule with a molecular weight of 168.63 g/mol, and is composed of a phenyl ring, a pyrazolone ring, and a 2-chloroaniline moiety. CM-PP is an important tool in the field of biochemistry and physiology, as it has a wide range of applications in laboratory experiments.
Aplicaciones Científicas De Investigación
Green Chemistry Applications
- 4-[(2-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one has been used in green chemistry. It was involved in a one-pot multicomponent synthesis, demonstrating its utility in environmentally friendly chemistry due to its role in minimizing operational hazards and pollution (Mosaddegh, Hassankhani, & Baghizadeh, 2010).
Spectroscopic and Structural Analysis
- This compound and its derivatives have been the subject of detailed spectroscopic studies, including mass spectral fragmentation patterns and crystallographic investigations, which provide insights into their structural properties and potential applications in various fields (Keats, Rockley, & Summers, 1982), (Hayvalı, Unver, & Svoboda, 2010).
Antibacterial Activities
- Derivatives of this compound have been synthesized and tested for antibacterial activities, showing potential as antimicrobial agents. This is particularly relevant in the context of increasing antibiotic resistance (Liu et al., 2012).
Organic Chemistry and Catalysis
- The compound plays a significant role in organic chemistry and catalysis. Its derivatives are used in the synthesis of various heterocyclic systems, further highlighting its versatility and importance in chemical synthesis (Marchenko et al., 2006).
Pharmaceutical Research
- In pharmaceutical research, derivatives of this compound have been explored for their potential in drug development, especially in the synthesis of new molecules with possible therapeutic applications (Smith et al., 1989).
Propiedades
IUPAC Name |
4-[(2-chlorophenyl)iminomethyl]-5-phenyl-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O/c17-13-8-4-5-9-14(13)18-10-12-15(19-20-16(12)21)11-6-2-1-3-7-11/h1-10H,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOQEZNPDSDGCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NN2)C=NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

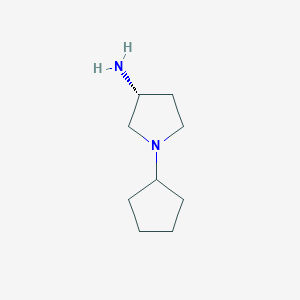

![N-cyclohexyl-N-methyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2431345.png)
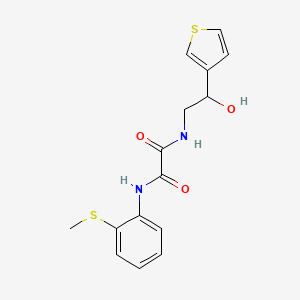
![2-((2,4-dichlorophenoxy)methyl)-1-isobutyl-1H-benzo[d]imidazole](/img/structure/B2431348.png)

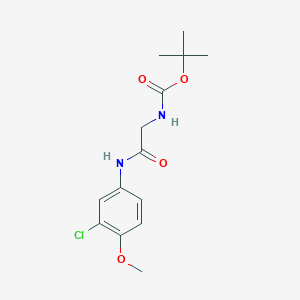
![4-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2431352.png)
![2-{[7-(4-bromophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B2431353.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2431355.png)
![(2Z)-N-acetyl-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2431356.png)
![3-[3-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-3-oxopropyl]quinazolin-4-one](/img/structure/B2431358.png)
